5-Bromo-4-fluoro-2-methylanisole
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Overview
Description
5-Bromo-4-fluoro-2-methylanisole is a chemical compound with the CAS Number: 1785363-64-5 . It has a molecular weight of 219.05 . The IUPAC name for this compound is 1-bromo-2-fluoro-5-methoxy-4-methylbenzene . It is also known by other names such as 1-Bromo-2-fluoro-5-methoxy-4-methylbenzene, 5-Bromo-4-fluoro-2-methylphenyl methyl ether, and 4-Bromo-5-fluoro-2-methoxytoluene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrFO/c1-5-3-7(10)6(9)4-8(5)11-2/h3-4H,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . It is stored and shipped at ambient temperature . More detailed physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Continuous Synthesis in Modular Microreaction Systems
5-Bromo-4-fluoro-2-methylanisole is utilized in the synthesis of black fluorane dye, an essential component in thermal papers. A study by Pei Xie and colleagues (2020) highlights the development of a continuous, homogeneous bromination technology in a modular microreaction system. This approach offers a high-selective mono-bromination process, significantly improving the content control of bis-brominated byproducts and achieving a 99.5% conversion rate of 3-methylanisole at very short residence times and mild reaction temperatures (Xie et al., 2020).
Advanced Materials and Photovoltaic Devices
In the field of material science, 4-bromoanisole, a compound related to this compound, serves as a versatile processing additive. It controls the phase separation and purity in organic photovoltaic devices, enhancing the aggregation of P3HT, which in turn improves the morphology of the devices. This finding by Xueliang Liu and colleagues (2012) opens pathways for optimizing the performance of photovoltaic devices through chemical manipulation (Liu et al., 2012).
Electrochemical DNA Biosensors
Another intriguing application is in the development of electrochemical DNA biosensors. Derya Koyuncu Zeybek and colleagues (2015) designed a sensor based on poly(bromocresol purple) to study the interaction between antineoplastic drugs and DNA. This biosensor could potentially be adapted for use with compounds like this compound, offering a novel approach to understanding drug-DNA interactions and facilitating the development of new therapeutic agents (Zeybek et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, and P312 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and calling a POISON CENTER or doctor/physician if feeling unwell .
Properties
IUPAC Name |
1-bromo-2-fluoro-5-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-3-7(10)6(9)4-8(5)11-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLZKEVRYNYHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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